7-Thio-8-oxoguanosine

TLR7 Agonist Innate Immunity Mechanism of Action

Source the prototypical TLR7 agonist, 7-Thio-8-oxoguanosine (Isatoribine/Immunosine), the frontier reference compound for 7,8-disubstituted guanosine immunostimulants. Its thoroughly elucidated mechanism, strictly dependent on endosomal maturation, ensures precise dissection of innate immune pathways free from direct T-cell cytokine modulation—a critical distinction from later analogs. This makes it an irreplaceable benchmark for antiviral efficacy studies, NK cell activation assays, and preclinical vaccine adjuvant research. Secure the molecular blueprint for next-generation immunotherapeutics today.

Molecular Formula C₁₀H₁₂N₄O₆S
Molecular Weight 316.29
CAS No. 122970-43-8
Cat. No. B1140310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thio-8-oxoguanosine
CAS122970-43-8
Synonyms3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-(3H,6H)-dione;  Isatoribine
Molecular FormulaC₁₀H₁₂N₄O₆S
Molecular Weight316.29
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
InChIInChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Thio-8-oxoguanosine: A First-in-Class TLR7 Agonist Nucleoside for Immunomodulation


7-Thio-8-oxoguanosine (CAS 122970-43-8), also known as isatoribine or immunosine, is a synthetic nucleoside analog and the prototype of the 7,8-disubstituted guanosine immunostimulants [1]. It functions as a selective agonist of Toll-like receptor 7 (TLR7), activating innate immune responses via a pathway requiring endosomal maturation [2]. As the first reported structure of its family, it established the molecular blueprint for TLR7-targeted guanosine analogs and remains a cornerstone reference compound in the field [1].

Why 7-Thio-8-oxoguanosine Cannot Be Replaced by Generic 8-Oxoguanosine Analogs


Despite structural similarities within the 7,8-disubstituted guanosine family, analogs like 7-methyl-8-oxoguanosine, 7-deazaguanosine, or 7-allyl-8-oxoguanosine (loxoribine) exhibit profoundly different immunological profiles and synthetic tractability [1]. The substitution at the 7- and 8-positions is not merely incremental; a 1994 SAR study of 80 compounds demonstrated that specific modifications—such as the thioxo group at C8 versus oxo or seleno—dictate potency, solubility, and oral bioavailability [2]. Critically, even among active congeners, 7-thio-8-oxoguanosine displays a unique inability to directly modulate Type 1 or Type 2 cytokines in T cells, a limitation that spurred the development of second-generation analogs with improved oral availability, underscoring its distinct pharmacological footprint [3].

Quantitative Evidence of 7-Thio-8-oxoguanosine Differentiation from Related Analogs


TLR7 Agonism: Mechanism Elucidation and Endosomal Dependency

7-Thio-8-oxoguanosine (7-TOG) and 7-deazaguanosine both activate TLR7, but only 7-TOG has been explicitly characterized for its endosomal maturation requirement, a key differentiator from TLR8 agonists like R-848 [1]. Genetic complementation in HEK293 cells confirmed TLR7 is the exclusive receptor for this class. Inhibition of endosomal maturation with chloroquine significantly reduced NF-κB activation by 7-TOG, a finding not observed with TLR8 or TLR2 activation, underscoring a specific mechanism [1].

TLR7 Agonist Innate Immunity Mechanism of Action

In Vivo Antiviral Efficacy: Broad-Spectrum Protection in Rodent Models

In a study evaluating a panel of viruses, 7-thia-8-oxoguanosine at 50-200 mg/kg administered intraperitoneally before challenge provided significant protection against mortality from Semliki Forest, San Angelo, and Banzi viruses [1]. Its spectrum of action is broad, encompassing interferon-sensitive alphaviruses, bunyaviruses, coronaviruses, flaviviruses, and picornaviruses [2]. The compound's antiviral effect is primarily mediated by interferon induction, as co-treatment with anti-IFNα/β antibodies eliminated protection [2].

Antiviral Interferon Induction In Vivo Model

Natural Killer (NK) Cell Activation: Strain-Independent Cytotoxicity

7-Thia-8-oxoguanosine (7T8OG) activates natural killer (NK) cells in a strain-independent manner, a property that distinguishes it from other immunomodulators with restricted genetic responsiveness [1]. In contrast to compounds that may only be effective in specific genetic backgrounds, 7T8OG induced cytotoxicity against both NK-sensitive (YAC-1, B16) and NK-insensitive (P815) targets in seven inbred and one outbred mouse strain [1]. This broad, non-MHC-restricted activation is a key differentiator for studies requiring consistent NK cell responses across diverse experimental models.

NK Cell Activation Immunomodulation Cancer Immunotherapy

Vaccine Adjuvant Activity: Synergistic Enhancement of Leukemia Vaccine Efficacy

7-Thia-8-oxoguanosine (7T8OG) demonstrates quantifiable adjuvant activity when combined with a weakly immunogenic tumor vaccine [1]. In a murine L1210 leukemia model, mice immunized with a killed L1210 cell vaccine plus 7T8OG exhibited significantly reduced mortality upon challenge with live L1210 leukemia cells, compared to mice receiving the vaccine alone [1]. This synergistic effect highlights its potential to enhance antigen-specific immune responses, a feature not universally shared among all guanosine analogs [2].

Vaccine Adjuvant Cancer Vaccine Immunopotentiation

Structural Distinction: The Thiazolo[4,5-d]pyrimidine Scaffold

7-Thio-8-oxoguanosine is structurally unique as a thiazolo[4,5-d]pyrimidine nucleoside, wherein sulfur replaces the 7-nitrogen of a purine base [1]. This contrasts with other 7,8-disubstituted guanosines like 7-allyl-8-oxoguanosine (loxoribine), which retain the purine core. A comprehensive SAR study of 80 compounds revealed that while oxo, thioxo, and seleno groups at C8 impart strong activity, the 7-position substitution is a critical determinant of potency, solubility, and oral bioavailability [2]. The specific thiazole ring of 7-TOG confers a distinct physicochemical and pharmacological profile compared to its purine-based counterparts.

Medicinal Chemistry Nucleoside Analog Structure-Activity Relationship

Primary Research & Industrial Application Scenarios for 7-Thio-8-oxoguanosine


TLR7 Pathway Mechanistic Studies

Employ 7-Thio-8-oxoguanosine as a selective TLR7 agonist to dissect endosomal-dependent signaling pathways. Its well-characterized mechanism, validated by genetic complementation and endosomal maturation inhibition [1], makes it ideal for investigating TLR7-mediated cytokine induction and its crosstalk with other innate immune receptors.

In Vivo Broad-Spectrum Antiviral Proof-of-Concept

Use this compound as a positive control in rodent models to establish the efficacy of host-directed, interferon-based antiviral strategies. Its demonstrated ability to protect against a wide range of RNA viruses [2] provides a benchmark for evaluating novel immunomodulatory agents or vaccine platforms in challenging viral infections.

NK Cell and ADCC Activation in Immuno-Oncology

Leverage its capacity for strain-independent NK cell activation [3] and enhancement of antibody-dependent cellular cytotoxicity (ADCC) [4] to study innate immune responses against tumors. 7-Thio-8-oxoguanosine serves as a potent tool for ex vivo NK cell activation or for in vivo studies investigating the role of NK cells in tumor surveillance and antibody therapy.

Preclinical Cancer Vaccine Adjuvant Development

Incorporate 7-Thio-8-oxoguanosine as an adjuvant in preclinical cancer vaccine formulations to boost weak, antigen-specific immune responses. Its proven ability to synergize with a leukemia cell vaccine [5] provides a strong rationale for its use in optimizing vaccine efficacy and studying the mechanisms of adjuvant-mediated immunopotentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Thio-8-oxoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.